molecular formula C8H8N4O B14773734 N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine

N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine

Cat. No.: B14773734
M. Wt: 176.18 g/mol
InChI Key: RYRWBHPKEJATDA-UHFFFAOYSA-N
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Description

N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine is a compound that belongs to the indazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the condensation of 3-amino-1H-indazole with aldehydes or ketones under acidic or basic conditions to form the desired product . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to enhance the efficiency and selectivity of the synthesis .

Industrial Production Methods

Industrial production of indazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and minimize byproducts. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation. The compound’s ability to modulate these pathways is attributed to its structural features, which allow it to bind effectively to target proteins and disrupt their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

Uniqueness

N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine is unique due to its specific functional groups and the ability to undergo diverse chemical reactions. Its versatility in synthesis and potential for various applications in medicinal chemistry and industry make it a valuable compound for further research and development .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine

InChI

InChI=1S/C8H8N4O/c9-8-6-2-1-5(4-10-13)3-7(6)11-12-8/h1-4,13H,(H3,9,11,12)

InChI Key

RYRWBHPKEJATDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=NO)NN=C2N

Origin of Product

United States

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